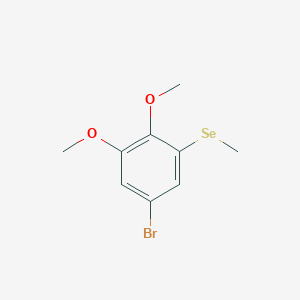
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane is an organoselenium compound with the molecular formula C9H11BrO2Se and a molecular weight of 310.05 g/mol This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methylselane group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-dimethoxyphenyl)(methyl)selane typically involves the reaction of 5-bromo-2,3-dimethoxyphenol with methylselane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methylselane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials are sourced from reliable suppliers, and the final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2,3-dimethoxyphenyl)(methyl)selane involves its interaction with biological molecules and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2,3-dimethoxyphenyl)(methyl)sulfane: Similar structure but contains sulfur instead of selenium.
(5-Bromo-2,3-dimethoxyphenyl)(methyl)tellane: Similar structure but contains tellurium instead of selenium.
(5-Bromo-2,3-dimethoxyphenyl)(methyl)stannane: Similar structure but contains tin instead of selenium.
Uniqueness
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic benefits, making this compound particularly valuable in research and industry .
Propiedades
Fórmula molecular |
C9H11BrO2Se |
|---|---|
Peso molecular |
310.06 g/mol |
Nombre IUPAC |
5-bromo-1,2-dimethoxy-3-methylselanylbenzene |
InChI |
InChI=1S/C9H11BrO2Se/c1-11-7-4-6(10)5-8(13-3)9(7)12-2/h4-5H,1-3H3 |
Clave InChI |
OIEWRULNOFTUMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)Br)[Se]C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
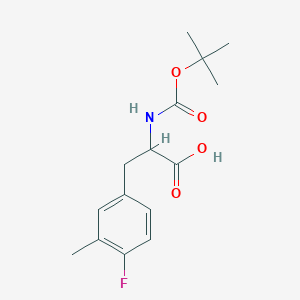
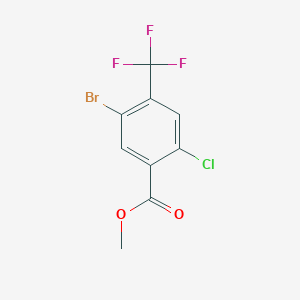

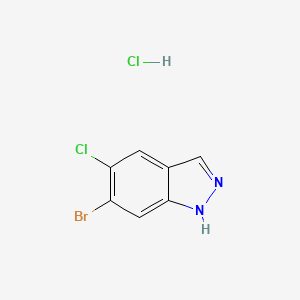
![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)
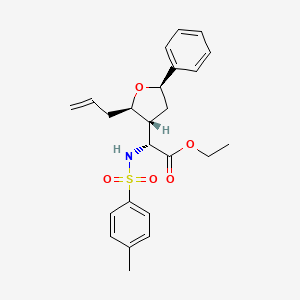

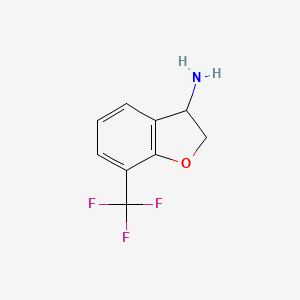

![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15235661.png)
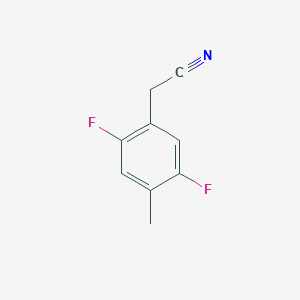
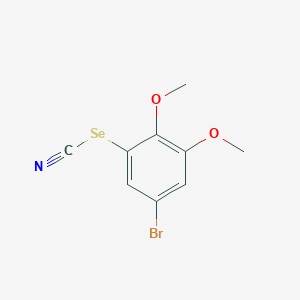
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)
